4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine
Overview
Description
4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound with a molecular formula of C10H6ClN3S. . The presence of both chlorine and thiophene groups in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation, particularly in cancer cells . It has shown superior cytotoxic activities against certain cell lines .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been observed to interact with tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound binds to the active site of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways. This interaction is significant as it can potentially be used to develop therapeutic agents for diseases such as cancer .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce cell cycle arrest at the G0-G1 stage, leading to the inhibition of cell proliferation . This compound also influences cell signaling pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are crucial for cell survival and growth . Additionally, this compound affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes and proteins, inhibiting their activity. For instance, its interaction with TRKs involves binding to the kinase domain, preventing phosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits, and exceeding this dose can lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further processed by other enzymes. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites . Understanding these pathways is crucial for optimizing its therapeutic use and minimizing potential side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-thiophenylhydrazine with 4-chloropyrazole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolo[1,5-a]pyrazine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazine derivatives, sulfoxides, sulfones, and thiol derivatives .
Scientific Research Applications
4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Material Science: Its unique electronic properties make it suitable for use in organic electronics and photonics.
Chemical Biology: It is employed in the design of chemical probes for studying biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine
- 4-Chloro-2-(furan-3-yl)pyrazolo[1,5-a]pyrazine
- 4-Chloro-2-(pyridin-3-yl)pyrazolo[1,5-a]pyrazine
Uniqueness
4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine is unique due to the presence of the thiophene ring at the 3-position, which imparts distinct electronic and steric properties compared to its analogs.
Properties
IUPAC Name |
4-chloro-2-thiophen-3-ylpyrazolo[1,5-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3S/c11-10-9-5-8(7-1-4-15-6-7)13-14(9)3-2-12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIUWOPQYPTARC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN3C=CN=C(C3=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301239716 | |
Record name | Pyrazolo[1,5-a]pyrazine, 4-chloro-2-(3-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301239716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955514-18-7 | |
Record name | Pyrazolo[1,5-a]pyrazine, 4-chloro-2-(3-thienyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1955514-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyrazine, 4-chloro-2-(3-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301239716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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